molecular formula C15H17F3N6 B2761249 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2415600-61-0

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2761249
CAS No.: 2415600-61-0
M. Wt: 338.338
InChI Key: NGHWOQSPGYOSJC-UHFFFAOYSA-N
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Description

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with ethylpyrimidine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of 5-ethylpyrimidine, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with 6-(trifluoromethyl)pyrimidine under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.

Scientific Research Applications

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
  • 4-[4-(5-Propylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to the presence of the ethyl group on the pyrimidine ring. This structural difference can significantly influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-2-11-8-19-14(20-9-11)24-5-3-23(4-6-24)13-7-12(15(16,17)18)21-10-22-13/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHWOQSPGYOSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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